An In-depth Technical Guide to the Physical and Chemical Properties of 4,4-Dimethylcyclohexanol
An In-depth Technical Guide to the Physical and Chemical Properties of 4,4-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dimethylcyclohexanol is a substituted cycloaliphatic alcohol that serves as a versatile intermediate in various chemical syntheses. Its unique structural features, including a gem-dimethyl group on the cyclohexane (B81311) ring, influence its physical and chemical properties, making it a compound of interest in fragrance, flavor, and pharmaceutical industries. This technical guide provides a comprehensive overview of the known physical and chemical properties of 4,4-Dimethylcyclohexanol, detailed experimental protocols for their determination, and an exploration of its characteristic chemical reactions.
Physical Properties
The physical properties of 4,4-Dimethylcyclohexanol are summarized in the table below. These properties are crucial for its handling, purification, and application in various experimental and industrial settings.
| Property | Value | Units | Reference(s) |
| Molecular Formula | C₈H₁₆O | - | [1][2][3] |
| Molecular Weight | 128.21 | g/mol | [1][3] |
| Appearance | Colorless to white solid | - | [4] |
| Melting Point | 28 | °C | [5] |
| Boiling Point | 186.0 | °C | [1] |
| Density | 0.9 ± 0.1 | g/cm³ | [5] |
| Solubility in Water | 2179 | mg/L @ 25 °C (estimated) | [1] |
| logP (o/w) | 2.370 (estimated) | - | [1] |
| Flash Point | 66.6 ± 10.9 | °C | [5] |
| pKa | 15.33 ± 0.40 (Predicted) | - | [6] |
Experimental Protocols for Physical Property Determination
Melting Point Determination (Capillary Method) [7][8][9][10][11]
-
Sample Preparation: A small amount of dry 4,4-Dimethylcyclohexanol is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a melting point apparatus.
-
Measurement: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.
Boiling Point Determination (Distillation Method) [12][13][14]
-
Apparatus Setup: A small quantity of 4,4-Dimethylcyclohexanol is placed in a round-bottom flask with a few boiling chips. A distillation apparatus is assembled with a condenser and a collection flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.
-
Heating: The flask is heated gently.
-
Measurement: As the liquid boils and the vapor condenses, the temperature is monitored. The boiling point is the temperature at which the vapor temperature remains constant while the liquid is distilling.
Density Determination
-
Measurement of Mass: A known volume of 4,4-Dimethylcyclohexanol is accurately measured using a volumetric flask or a pycnometer. The mass of the liquid is then determined using an analytical balance.
-
Calculation: The density is calculated by dividing the mass of the sample by its volume.
Solubility Determination (Shake-Flask Method) [15][16][17][18][19]
-
Sample Preparation: An excess amount of 4,4-Dimethylcyclohexanol is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Analysis: The saturated solution is filtered to remove the undissolved solid. The concentration of 4,4-Dimethylcyclohexanol in the filtrate is then determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Chemical Properties and Reactivity
4,4-Dimethylcyclohexanol exhibits chemical reactivity typical of a secondary alcohol. The presence of the hydroxyl group allows for reactions such as oxidation, dehydration, and esterification.
Oxidation to 4,4-Dimethylcyclohexanone
4,4-Dimethylcyclohexanol can be oxidized to the corresponding ketone, 4,4-Dimethylcyclohexanone, using various oxidizing agents.[4]
Experimental Protocol (Hypothetical, based on general procedures for alcohol oxidation):
-
Reaction Setup: 4,4-Dimethylcyclohexanol is dissolved in a suitable solvent, such as dichloromethane (B109758) or acetone.
-
Oxidizing Agent: A solution of an oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation system) is added slowly to the alcohol solution at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 4,4-Dimethylcyclohexanone can be purified by distillation or column chromatography.
Dehydration to Dimethylcyclohexenes
Acid-catalyzed dehydration of 4,4-Dimethylcyclohexanol leads to the formation of a mixture of isomeric dimethylcyclohexenes. The reaction proceeds through a carbocation intermediate, and the product distribution is governed by Zaitsev's rule.[6][20][21][22][23]
Experimental Protocol (Adapted from general procedures for alcohol dehydration): [20][21][22][23]
-
Reaction Setup: 4,4-Dimethylcyclohexanol is mixed with a strong acid catalyst, such as sulfuric acid or phosphoric acid, in a distillation apparatus.
-
Heating: The mixture is heated to a temperature sufficient to cause dehydration and distill the resulting alkenes.
-
Product Collection: The distillate, which contains the alkene products and water, is collected.
-
Work-up: The organic layer is separated from the aqueous layer, washed with a dilute base to remove any residual acid, and then washed with brine.
-
Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate) and then purified by fractional distillation to separate the isomeric alkenes.
Esterification
4,4-Dimethylcyclohexanol can react with carboxylic acids or their derivatives in the presence of an acid catalyst to form esters. This reaction is known as Fischer esterification.[24][25][26][27][28]
Experimental Protocol (Adapted from general procedures for Fischer esterification): [24][25][26][27][28]
-
Reaction Setup: 4,4-Dimethylcyclohexanol and a carboxylic acid are mixed in a round-bottom flask, often with an excess of the alcohol or by removing water to drive the equilibrium. A catalytic amount of a strong acid (e.g., sulfuric acid) is added.
-
Heating: The mixture is heated under reflux for several hours.
-
Work-up: After cooling, the mixture is diluted with an organic solvent and washed with water and a dilute base to remove the unreacted acid and catalyst.
-
Drying and Purification: The organic layer is dried, and the solvent is evaporated. The resulting ester can be purified by distillation or chromatography.
Spectroscopic Properties
¹H NMR Spectroscopy (Predicted)
-
-OH Proton: A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically in the range of 1-5 ppm.
-
-CH-OH Proton: A multiplet around 3.5-4.0 ppm, coupled to the adjacent methylene (B1212753) protons.
-
Cyclohexane Protons: A series of complex multiplets in the range of 1.2-2.0 ppm.
-
Methyl Protons: A sharp singlet around 0.9-1.2 ppm, integrating to 6 protons.
¹³C NMR Spectroscopy (Predicted)
-
-C-OH Carbon: A signal in the range of 65-75 ppm.
-
Quaternary Carbon (-C(CH₃)₂): A signal around 30-40 ppm.
-
Cyclohexane Carbons: Signals in the range of 20-45 ppm.
-
Methyl Carbons: A signal around 25-30 ppm.
FT-IR Spectroscopy (Predicted)
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C-O Stretch: A moderate to strong absorption in the region of 1000-1200 cm⁻¹.
Applications in Research and Drug Development
4,4-Dimethylcyclohexanol is primarily utilized as a building block in organic synthesis.[6] Its potential applications in drug development stem from its role as an intermediate in the synthesis of more complex molecules with potential biological activity. The cyclohexane scaffold is a common motif in medicinal chemistry, and the gem-dimethyl group can impart specific conformational rigidity and lipophilicity to a target molecule. While specific examples of its inclusion in marketed drugs are not widely documented, its structural features make it a valuable synthon for the preparation of novel chemical entities for biological screening.[6] The compound has also been noted for its potential antimicrobial properties.[6]
Conclusion
4,4-Dimethylcyclohexanol is a compound with well-defined physical properties and predictable chemical reactivity characteristic of a secondary alcohol. This guide provides a foundational understanding of its properties, along with standardized and adaptable experimental protocols for its characterization and chemical transformations. For researchers and professionals in drug development, 4,4-Dimethylcyclohexanol represents a useful and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Further research into its biological activities and incorporation into lead compounds is warranted.
References
- 1. 4,4-dimethyl cyclohexanol, 932-01-4 [thegoodscentscompany.com]
- 2. Cyclohexanol, 4,4-dimethyl- | C8H16O | CID 136735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. scribd.com [scribd.com]
- 5. 4,4-Dimethylcyclohexanol | CAS#:932-01-4 | Chemsrc [chemsrc.com]
- 6. Preparation of 4-methylcyclohexene From Dehydration of 4-methylcyclohexanol | Augusta University - Edubirdie [edubirdie.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. davjalandhar.com [davjalandhar.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. thinksrs.com [thinksrs.com]
- 12. scribd.com [scribd.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. studylib.net [studylib.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. researchgate.net [researchgate.net]
- 20. personal.utdallas.edu [personal.utdallas.edu]
- 21. people.chem.umass.edu [people.chem.umass.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. youtube.com [youtube.com]
- 24. athabascau.ca [athabascau.ca]
- 25. Organic Syntheses Procedure [orgsyn.org]
- 26. uakron.edu [uakron.edu]
- 27. lakeland.edu [lakeland.edu]
- 28. m.youtube.com [m.youtube.com]
